9-methyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,9-dihydro-6H-purin-6-one
Description
9-METHYL-8-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The compound’s unique structure, which includes a purine core, makes it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C14H11F3N4OS |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
9-methyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-purin-6-one |
InChI |
InChI=1S/C14H11F3N4OS/c1-21-11-10(12(22)19-7-18-11)20-13(21)23-6-8-3-2-4-9(5-8)14(15,16)17/h2-5,7H,6H2,1H3,(H,18,19,22) |
InChI Key |
WGCHSAGAVGYEMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can modify the purine core, potentially altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-METHYL-8-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-METHYL-8-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it more effective in its biological activity. The purine core plays a crucial role in the compound’s ability to interact with nucleic acids and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated purines and sulfanyl derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. For example:
Trifluoromethylated purines: These compounds have similar biological activities but may differ in their binding affinities and stability.
Sulfanyl derivatives: These compounds have different reactivity profiles, particularly in oxidation and reduction reactions.
The uniqueness of 9-METHYL-8-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its combination of a trifluoromethyl group and a purine core, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
